(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Overview
Description
®-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 4-chlorophenyl and a phenyl group, making it a versatile scaffold for the development of various pharmacologically active agents.
Mechanism of Action
- Piperazine derivatives often interact with serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors. These interactions can modulate neurotransmission and affect mood, cognition, and behavior .
- These interactions lead to changes in neuronal signaling and downstream effects on cellular processes .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-chlorophenyl)(phenyl)methyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-((4-chlorophenyl)(phenyl)methyl)piperazine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions has also been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
®-1-((4-chlorophenyl)(phenyl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of ®-1-((4-chlorophenyl)(phenyl)methyl)piperazine.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential as an antidepressant, antipsychotic, and antihistamine agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)piperazine: Lacks the phenyl group, leading to different pharmacological properties.
1-(phenyl)piperazine: Lacks the 4-chlorophenyl group, resulting in altered receptor binding affinity.
1-(4-methylphenyl)piperazine: Substitution of the chlorine atom with a methyl group changes its chemical reactivity and biological activity.
Uniqueness
®-1-((4-chlorophenyl)(phenyl)methyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both 4-chlorophenyl and phenyl groups enhances its binding affinity to certain receptors, making it a valuable compound for drug development .
Properties
IUPAC Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300543-56-0 | |
Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300543-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norchlorcyclizine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300543560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCHLORCYCLIZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890A9G29PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine with high optical purity?
A1: [, ] Research indicates that reacting (R)-(4-chlorophenyl)phenylmethylamine with a compound containing a leaving group (such as halogen, methanesulfonyl, or p-toluenesulfonyl) and a piperazine moiety, followed by hydrolysis, yields (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. Crystallization with N-acetyl-L-phenylalanine further enhances the optical purity. [] This method offers advantages in terms of yield and ease of manufacturing. []
Q2: Have any novel derivatives of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine been synthesized and investigated for their anti-allergic properties?
A2: Yes, researchers have designed and synthesized a series of novel (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine derivatives. These derivatives were then evaluated for their anti-allergic activities. []
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